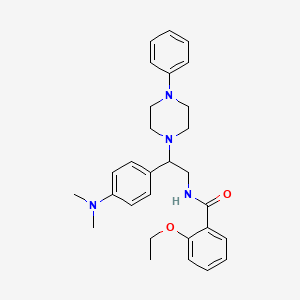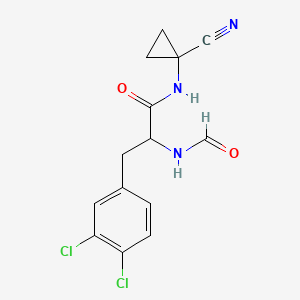
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Mecanismo De Acción
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can reduce neuronal activity and prevent excessive excitation that can lead to seizures or anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of effects on neuronal activity. In animal models, this compound has been shown to reduce seizure activity and anxiety-like behavior. It has also been shown to prevent relapse in animal models of drug addiction. However, the exact effects of this compound on the brain and body are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. It has also been shown to be effective in preclinical models of neurological and neuropsychiatric disorders. However, the limitations of this compound in lab experiments include its poor solubility in water and its rapid metabolism in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce relapse in animal models of addiction, and further research could explore its potential as a treatment for human addiction. Another area of interest is its potential as a treatment for anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and further research could explore its potential as a treatment for human anxiety disorders. Finally, further research could explore the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of its potential as a therapeutic agent.
Métodos De Síntesis
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(3,4-dichlorophenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanocyclopropyl)amine to form the desired amide product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide has been studied extensively in preclinical models as a potential treatment for a variety of neurological and neuropsychiatric disorders, including epilepsy, anxiety, and addiction. In animal models, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce anxiety-like behavior and prevent relapse in animal models of drug addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(3,4-dichlorophenyl)-2-formamidopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-10-2-1-9(5-11(10)16)6-12(18-8-20)13(21)19-14(7-17)3-4-14/h1-2,5,8,12H,3-4,6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKWBKDRUJYVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C(CC2=CC(=C(C=C2)Cl)Cl)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)
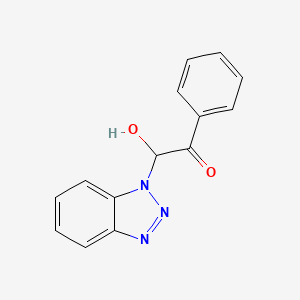
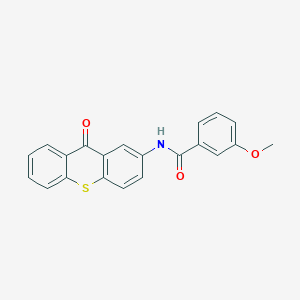
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
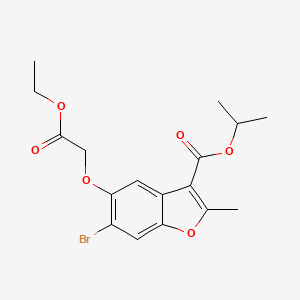
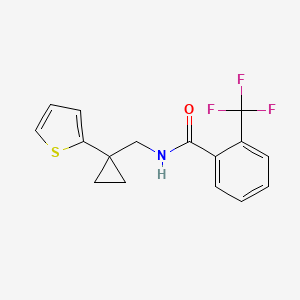
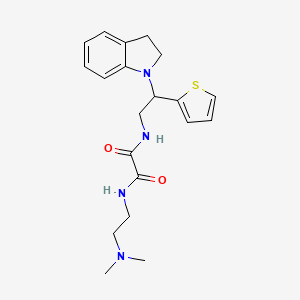
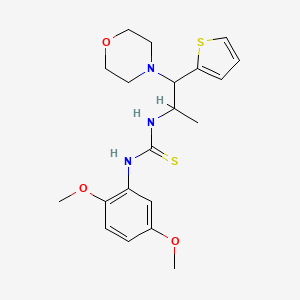
![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

